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Compound of Interest

Compound Name:
6-Amino-5-bromopyrimidin-4(3H)-

one

Cat. No.: B1450828 Get Quote

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone,

integral to the structure of DNA, RNA, and a multitude of pharmacologically active agents.[1]

Among its many halogenated derivatives, 6-Amino-5-bromopyrimidin-4(3H)-one has

emerged as a particularly valuable and versatile building block. Its strategic placement of a

bromine atom, an amino group, and a lactam moiety provides three orthogonal points for

chemical modification, making it an ideal scaffold for the construction of complex molecular

architectures. This guide, intended for researchers and drug development professionals,

provides a comprehensive overview of the synthesis, reactivity, and application of this key

intermediate, with a focus on its pivotal role in the development of targeted therapeutics,

particularly kinase inhibitors.

Physicochemical Characteristics and Structural
Elucidation
6-Amino-5-bromopyrimidin-4(3H)-one is a stable, solid compound at room temperature. A

clear understanding of its fundamental properties is essential for its effective use in synthesis.
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Property Value Source(s)

CAS Number 6312-71-6 [2][3][4]

Molecular Formula C₄H₄BrN₃O [3][4]

Molecular Weight 190.00 g/mol [3][4]

IUPAC Name
4-amino-5-bromo-1H-

pyrimidin-6-one
[2]

Appearance White to light yellow solid [5]

Melting Point ~268 °C [3][6]

Storage
Under inert gas (nitrogen or

Argon) at 2–8 °C
[6]

The compound exists in tautomeric forms, with the 4(3H)-one isomer being the predominantly

represented structure. The presence of both hydrogen bond donors (the amino group and ring

N-H) and acceptors (the carbonyl oxygen and ring nitrogens) allows it to engage in specific,

targeted interactions within biological systems, a feature critical to its function in drug design.

Synthesis of the Core Scaffold
The primary route to 6-Amino-5-bromopyrimidin-4(3H)-one involves the direct electrophilic

bromination of its parent heterocycle, 6-aminopyrimidin-4(3H)-one. The electron-rich nature of

the pyrimidine ring, activated by the amino group, facilitates this transformation.

Caption: Synthetic route to the title compound via electrophilic bromination.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid,

easy-to-handle source of electrophilic bromine that allows for controlled, regioselective

bromination at the C5 position, which is sterically accessible and electronically activated.

Solvents like dimethylformamide (DMF) are typically used to ensure the solubility of the starting

materials.[5]
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The true synthetic utility of 6-Amino-5-bromopyrimidin-4(3H)-one lies in the reactivity of its

bromine substituent. This position serves as a versatile handle for introducing a wide array of

substituents, primarily through palladium-catalyzed cross-coupling reactions.

6-Amino-5-bromopyrimidin-4(3H)-one

C5-Aryl/Heteroaryl Derivative

Suzuki Coupling
(R-B(OH)₂, Pd Catalyst, Base)

C5-Amino Derivative

Buchwald-Hartwig Amination
(R₂NH, Pd Catalyst, Base)

Click to download full resolution via product page

Caption: Key cross-coupling reactions for derivatization at the C5 position.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by

coupling the C5-bromide with various aryl or heteroaryl boronic acids.[7][8] This reaction is

fundamental to building the complex bi-aryl structures often found in kinase inhibitors.

Causality: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition

into the C-Br bond. A base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to

form a more nucleophilic boronate species, which then participates in transmetalation with

the palladium complex.[7][9] The final step is reductive elimination, which forms the C-C

bond and regenerates the catalyst. The choice of ligand on the palladium catalyst is critical

for achieving high yields, especially with challenging substrates.[10]

Buchwald-Hartwig Amination
For the introduction of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method

of choice.[11][12] This reaction couples the C5-bromide with a wide range of primary or

secondary amines, enabling the synthesis of diverse 5-amino-pyrimidinone derivatives.

Causality: Similar to the Suzuki coupling, this reaction proceeds through a palladium-

catalyzed cycle of oxidative addition, amine coordination, deprotonation by a base (e.g., KOt-
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Bu, Cs₂CO₃) to form a palladium-amido complex, and finally, reductive elimination.[11][13]

The development of sterically hindered and electron-rich phosphine ligands (e.g., X-Phos,

RuPhos) has been instrumental in expanding the scope of this reaction to include less

reactive aryl halides and a broader range of amines.[13][14]

Application in Medicinal Chemistry: Scaffolding
Kinase Inhibitors
The 4-aminopyrimidine scaffold and its related isosteres are prevalent in the design of protein

kinase inhibitors.[15] Kinases are a critical class of drug targets, particularly in oncology, and

their ATP-binding site provides a well-defined pocket for inhibitor design. 6-Amino-5-
bromopyrimidin-4(3H)-one provides an ideal starting point for creating libraries of potential

kinase inhibitors.

Caption: The pyrimidinone core as a hinge-binder in kinase inhibitor design.

Mechanism of Action: The core pyrimidinone structure often acts as a "hinge-binder." The

N1-H and the C6-amino group can form critical hydrogen bonds with the backbone of the

kinase hinge region, mimicking the interaction of the adenine ring of ATP.

Structure-Activity Relationship (SAR):

The substituent introduced at the C5 position via Suzuki coupling (R² in the diagram)

typically projects into a hydrophobic pocket of the ATP-binding site. Modifying this group

allows for optimization of potency and selectivity.

The C6-amino group can be further functionalized, or a new amino group can be

introduced at C5 via Buchwald-Hartwig amination (R¹ in the diagram). This vector often

points towards the solvent-exposed region, providing a handle to modulate

physicochemical properties like solubility and metabolic stability.

Derivatives of related aminopyrimidine scaffolds have shown potent inhibitory activity against

various kinases, including Fibroblast Growth Factor Receptor (FGFR) and B-Raf, highlighting

the therapeutic potential of this compound class in treating cancers like hepatocellular

carcinoma.[16][17]
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Key Experimental Protocols
The following protocols are representative methodologies. Researchers should always perform

appropriate safety assessments and optimize conditions for their specific substrates.

Protocol 1: Synthesis of 6-Amino-5-bromopyrimidin-
4(3H)-one
This procedure is adapted from the general method for brominating aminopyrimidines.[5]

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-aminopyrimidin-

4(3H)-one (1.0 eq).

Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material

(approx. 10 mL per gram).

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add N-Bromosuccinimide (NBS)

(1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10

°C.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the

reaction progress by TLC or LC-MS.

Workup: Upon completion, pour the reaction mixture into an equal volume of ice water.

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water

(2x) and then with a small amount of cold diethyl ether.

Purification: Dry the solid under vacuum to yield the title compound. Recrystallization from

water or aqueous ethanol can be performed for higher purity if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura
Coupling
This protocol is a standard method for arylating bromopyrimidines.[9]
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Setup: In a microwave vial or Schlenk flask under an inert atmosphere (Argon or Nitrogen),

combine 6-amino-5-bromopyrimidin-4(3H)-one (1.0 eq), the desired arylboronic acid (1.2-

1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a pre-

catalyst system like XPhosPdG2 (2.5 mol %) with additional XPhos ligand (5 mol %).[9]

Solvent Addition: Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1

v/v).

Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C (or use microwave

irradiation, e.g., 120 °C for 30-60 minutes) until the starting material is consumed (monitor by

LC-MS).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with

water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude residue by flash column chromatography on silica gel to

obtain the desired C5-aryl derivative.

Conclusion
6-Amino-5-bromopyrimidin-4(3H)-one is more than just a chemical intermediate; it is a

powerful platform for innovation in drug discovery. Its straightforward synthesis and versatile

reactivity, particularly in robust cross-coupling reactions, allow for the systematic and efficient

exploration of chemical space. For scientists engaged in the design of targeted therapeutics,

especially kinase inhibitors, this scaffold offers a reliable and empirically validated foundation

upon which to build next-generation medicines.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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